molecular formula C23H24N2O2 B13398918 (4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole]

(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole]

Cat. No.: B13398918
M. Wt: 360.4 g/mol
InChI Key: HLPYVXKTMXQMID-UHFFFAOYSA-N
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Description

2,2’-Cyclopentylidenebis[(4S)-4-phenyl-2-oxazoline] is a chemical compound known for its unique structure and properties. It is a bis-oxazoline derivative, which means it contains two oxazoline rings connected by a cyclopentylidene bridge. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Cyclopentylidenebis[(4S)-4-phenyl-2-oxazoline] typically involves the reaction of cyclopentanone with (4S)-4-phenyl-2-oxazoline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product. The exact reaction conditions can vary depending on the specific method used, but common conditions include the use of a solvent such as toluene and a catalyst like palladium.

Industrial Production Methods

In an industrial setting, the production of 2,2’-Cyclopentylidenebis[(4S)-4-phenyl-2-oxazoline] may involve large-scale reactions using similar synthetic routes as those used in laboratory settings. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality 2,2’-Cyclopentylidenebis[(4S)-4-phenyl-2-oxazoline] suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2’-Cyclopentylidenebis[(4S)-4-phenyl-2-oxazoline] can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The oxazoline rings can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of 2,2’-Cyclopentylidenebis[(4S)-4-phenyl-2-oxazoline] include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from the reactions of 2,2’-Cyclopentylidenebis[(4S)-4-phenyl-2-oxazoline] depend on the specific reaction and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted oxazoline compounds.

Scientific Research Applications

2,2’-Cyclopentylidenebis[(4S)-4-phenyl-2-oxazoline] has a wide range of scientific research applications, including:

    Chemistry: It is used as a ligand in various catalytic reactions, including asymmetric synthesis and polymerization.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a component in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2’-Cyclopentylidenebis[(4S)-4-phenyl-2-oxazoline] involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal ions to form complexes that catalyze various chemical reactions. The oxazoline rings and the cyclopentylidene bridge play a crucial role in its binding affinity and selectivity for different targets.

Comparison with Similar Compounds

2,2’-Cyclopentylidenebis[(4S)-4-phenyl-2-oxazoline] can be compared with other similar compounds, such as:

    2,2’-Methylenebis[(4S)-4-phenyl-2-oxazoline]: This compound has a methylene bridge instead of a cyclopentylidene bridge, which affects its chemical properties and reactivity.

    2,2’-Cyclopentylidenebis[(4S)-4-isopropyl-2-oxazoline]: The presence of isopropyl groups instead of phenyl groups alters its steric and electronic properties.

The uniqueness of 2,2’-Cyclopentylidenebis[(4S)-4-phenyl-2-oxazoline] lies in its specific structure, which imparts distinct reactivity and selectivity in various applications.

Biological Activity

The compound (4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole] (CAS 1246401-49-9) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C23H24N2O2
  • Molecular Weight : 360.46 g/mol
  • Purity : 95%

The structure of this compound features two oxazole rings connected by a cyclopentylidene moiety, which is significant for its biological interactions.

The biological activity of (4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole] has been primarily investigated in the context of its effects on various enzymes and cellular pathways.

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of specific kinases involved in cellular signaling pathways. In particular, it may interact with GSK3 (Glycogen Synthase Kinase 3), which is crucial in regulating various cellular processes including metabolism and cell division .
  • Antiparasitic Activity : Preliminary studies indicate that this compound exhibits antiparasitic properties against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound's structure allows it to penetrate cell membranes effectively, inhibiting the growth of the parasite at low concentrations .

Case Studies

Several studies have evaluated the biological effects of (4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole]:

  • Study on Antiparasitic Activity : In a study assessing various substituted compounds for their ability to inhibit T. brucei, it was found that compounds with structural similarities to (4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole] had EC50 values below 1 µM, indicating potent activity against the parasite .
  • Selectivity and Toxicity : The selectivity index of the compound was evaluated against human cell lines (MRC5). Compounds similar to (4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole] demonstrated significant selectivity over human cells, suggesting a favorable therapeutic window .

Data Table

PropertyValue
Molecular FormulaC23H24N2O2
Molecular Weight360.46 g/mol
Purity95%
CAS Number1246401-49-9
EC50 against T. brucei<1 µM
Selectivity Index>60-fold

Properties

Molecular Formula

C23H24N2O2

Molecular Weight

360.4 g/mol

IUPAC Name

4-phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C23H24N2O2/c1-3-9-17(10-4-1)19-15-26-21(24-19)23(13-7-8-14-23)22-25-20(16-27-22)18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16H2

InChI Key

HLPYVXKTMXQMID-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5

Origin of Product

United States

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